molecular formula C21H16N2O2S2 B2412107 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide CAS No. 896026-71-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide

Cat. No.: B2412107
CAS No.: 896026-71-4
M. Wt: 392.49
InChI Key: VYVCHWKWQUIQEN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide: is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methylthio-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with 4-hydroxyphenyl: The benzo[d]thiazole intermediate is then coupled with a 4-hydroxyphenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to yield dihydrobenzo[d]thiazole derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide
  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylthio)benzamide
  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(propylthio)benzamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide: is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct biological effects .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVCHWKWQUIQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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